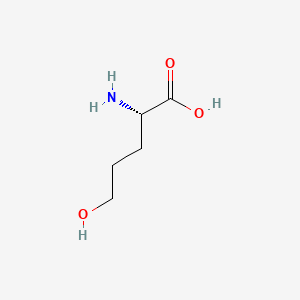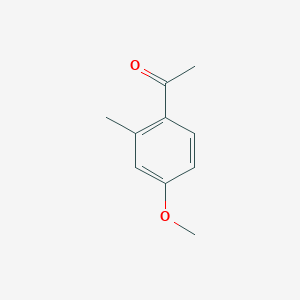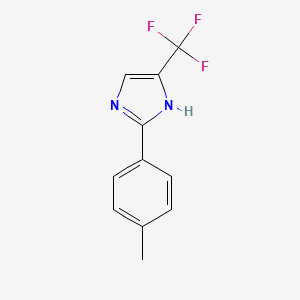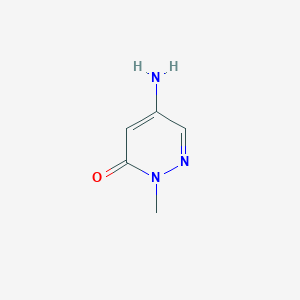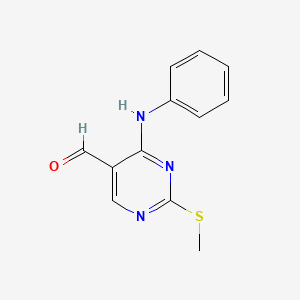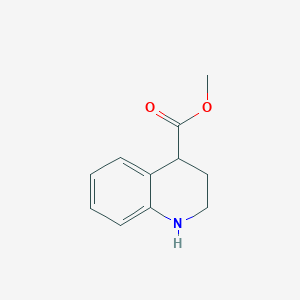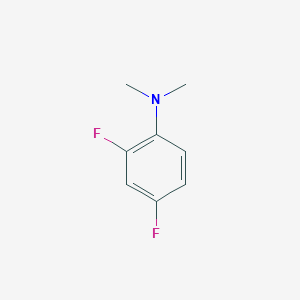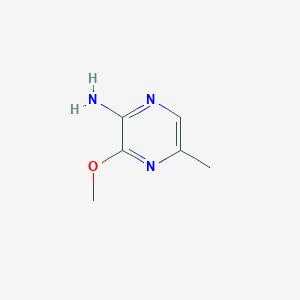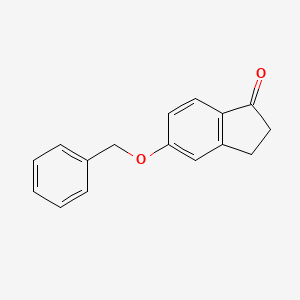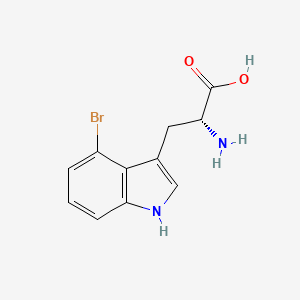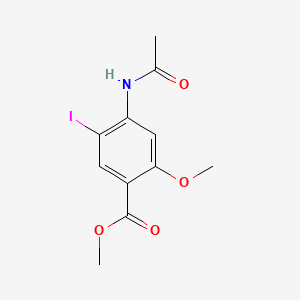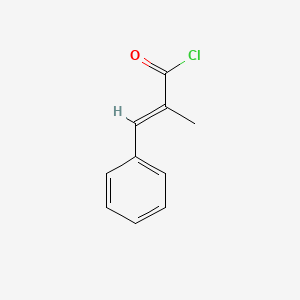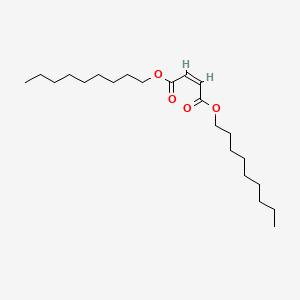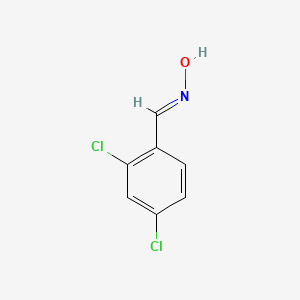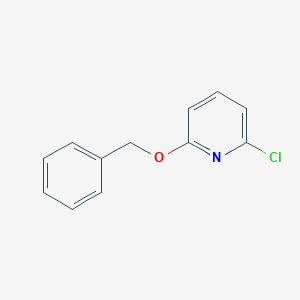
2-(Benzyloxy)-6-chloropyridine
Übersicht
Beschreibung
- 2-(Benzyloxy)-6-chloropyridine is an organic compound with the molecular formula C₁₂H₁₀ClNO . It consists of a pyridine ring substituted with a benzyl ether group and a chlorine atom.
- The benzyl ether moiety (benzyloxy) is attached to the pyridine nitrogen, and the chlorine atom is positioned at the 6-position of the pyridine ring.
Synthesis Analysis
- The synthetic routes for 2-(Benzyloxy)-6-chloropyridine are well-documented in the literature. Researchers have reported various methods to prepare this compound, including:
- Friedel–Crafts acylation : Starting from 2-chloropyridine, the benzyl ether group can be introduced using benzyl alcohol under acidic conditions.
- Nucleophilic substitution : Alternatively, the benzyl ether can be formed by reacting 2-chloropyridine with benzyl chloride or benzyl bromide.
- Other methods : Depending on the specific research context, other synthetic approaches may also be employed.
Molecular Structure Analysis
- The molecular structure of 2-(Benzyloxy)-6-chloropyridine includes the following features:
- A six-membered pyridine ring with a chlorine atom at the 6-position.
- A benzyl ether group (benzyloxy) attached to the pyridine nitrogen.
- The overall conformation of the molecule is influenced by the presence of nitrogen atoms, which can participate in hydrogen bonding.
Chemical Reactions Analysis
- 2-(Benzyloxy)-6-chloropyridine can participate in various chemical reactions, including:
- Substitution reactions : The chlorine atom can undergo substitution reactions with nucleophiles.
- Functional group transformations : The benzyl ether group can be modified through various reactions.
- Complexation reactions : The nitrogen atom in the pyridine ring can form stable complexes with metal ions.
Physical And Chemical Properties Analysis
- 2-(Benzyloxy)-6-chloropyridine has specific physical and chemical properties, such as solubility, melting point, and density. These properties are influenced by its molecular structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- 2-(Benzyloxy)-6-chloropyridine derivatives have been utilized in the synthesis of potent and selective human CB1 inverse agonists. These compounds are useful in exploring the structure-activity relationship for therapeutic applications (Meurer et al., 2005).
Chemical Synthesis and Protection of Alcohols
- This compound has been employed in the protection of alcohols using 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate. Such methods are crucial in organic synthesis for creating specific compounds while avoiding unwanted reactions (Poon et al., 2007).
Structural Characterization and Electrical Properties
- 2-(Benzyloxy)-6-chloropyridine derivatives have been synthesized and characterized for their structural and electrical properties. This includes studies on organic-inorganic hybrid materials, which can have significant implications in materials science (Soukrata et al., 2015).
Organic Chemistry and Synthesis Techniques
- In organic chemistry, this compound has been explored for its role in unusual lithiation reactions, providing new pathways to synthesize chlorinated pyridinic and bis-heterocyclic synthons, which are valuable for creating a variety of chemical structures (Choppin et al., 2000).
Coordination Chemistry and Photophysical Properties
- Derivatives of 2-(Benzyloxy)-6-chloropyridine have been used in the synthesis of lanthanide coordination compounds. These compounds exhibit interesting photophysical properties, which can have applications in areas like photonics and sensor technologies (Sivakumar et al., 2011).
Pharmaceutical Synthesis
- In pharmaceutical research, 2-(Benzyloxy)-6-chloropyridine is used in the synthesis of complex molecules like paliperidone, demonstrating its utility in the creation of active pharmaceutical ingredients (Ji Ya-fei, 2010).
Organopalladium Chemistry
- It plays a role in the formation of organopalladium(II) complexes. These complexes are essential in various catalytic processes, including cross-coupling reactions, which are fundamental in organic synthesis (Isobe et al., 1986).
Safety And Hazards
- Caution : This compound may pose risks if ingested, inhaled, or exposed to skin or eyes. Proper personal protective equipment and handling precautions are essential.
Zukünftige Richtungen
- Further research could explore:
- Biological activity : Investigate potential applications in drug discovery or other fields.
- Derivatives : Synthesize and study derivatives of this compound.
- Mechanistic studies : Understand its interactions with other molecules or biological targets.
Eigenschaften
IUPAC Name |
2-chloro-6-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKQRHCKRSMITJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460512 | |
| Record name | 2-(benzyloxy)-6-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-6-chloropyridine | |
CAS RN |
29449-73-8 | |
| Record name | 2-(benzyloxy)-6-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

